tert-Butyl ((1-(2-aminoethyl)cyclohexyl)methyl)carbamate
Overview
Description
tert-Butyl ((1-(2-aminoethyl)cyclohexyl)methyl)carbamate is a compound that belongs to the class of carbamates. Carbamates are widely used in organic synthesis as protecting groups for amines due to their stability and ease of removal under mild conditions . This compound is particularly useful in peptide synthesis and other applications where selective protection of amine groups is required .
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl ((1-(2-aminoethyl)cyclohexyl)methyl)carbamate is used as a protecting group for amines in peptide synthesis. It allows for selective protection and deprotection of amine groups, facilitating the synthesis of complex peptides .
Biology
In biological research, this compound is used to study the effects of carbamates on enzyme activity. It serves as a model compound to investigate the inhibition of enzymes such as acetylcholinesterase .
Medicine
In medicine, carbamates like this compound are explored for their potential use as prodrugs. These compounds can be designed to release active drugs in a controlled manner, improving the efficacy and safety of therapeutic agents .
Industry
In the industrial sector, this compound is used in the production of pharmaceuticals and agrochemicals. Its stability and ease of removal make it an ideal protecting group for large-scale synthesis .
Safety and Hazards
“tert-Butyl ((1-(2-aminoethyl)cyclohexyl)methyl)carbamate” is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause severe skin burns and eye damage, and may cause respiratory irritation . Safety measures include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl ((1-(2-aminoethyl)cyclohexyl)methyl)carbamate typically involves the reaction of tert-butyl chloroformate with the corresponding amine. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction conditions are generally mild, and the product can be purified by standard techniques such as recrystallization or chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control of reaction conditions and higher yields . The use of automated systems also reduces the risk of human error and increases the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl ((1-(2-aminoethyl)cyclohexyl)methyl)carbamate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carbamate group to an amine.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often require strong acids or bases to facilitate the removal of the tert-butyl group.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction will produce amines .
Mechanism of Action
The mechanism of action of tert-Butyl ((1-(2-aminoethyl)cyclohexyl)methyl)carbamate involves the formation of a stable carbamate group that protects the amine from unwanted reactions. The tert-butyl group can be removed under acidic conditions, releasing the free amine . This selective protection and deprotection mechanism is crucial in peptide synthesis and other applications where precise control of functional groups is required .
Comparison with Similar Compounds
Similar Compounds
N-Boc-ethylenediamine: Similar in structure, used as a protecting group for amines.
N-Boc-N-methylethylenediamine: Another similar compound with a methyl group attached to the nitrogen.
Uniqueness
tert-Butyl ((1-(2-aminoethyl)cyclohexyl)methyl)carbamate is unique due to its specific structure, which provides stability and ease of removal under mild conditions. This makes it particularly useful in applications where selective protection of amine groups is essential .
Properties
IUPAC Name |
tert-butyl N-[[1-(2-aminoethyl)cyclohexyl]methyl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H28N2O2/c1-13(2,3)18-12(17)16-11-14(9-10-15)7-5-4-6-8-14/h4-11,15H2,1-3H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZBKNFMNMFIGNU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1(CCCCC1)CCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H28N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00649599 | |
Record name | tert-Butyl {[1-(2-aminoethyl)cyclohexyl]methyl}carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00649599 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.38 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
886362-17-0 | |
Record name | 1,1-Dimethylethyl N-[[1-(2-aminoethyl)cyclohexyl]methyl]carbamate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=886362-17-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | tert-Butyl {[1-(2-aminoethyl)cyclohexyl]methyl}carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00649599 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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